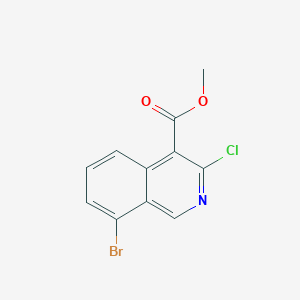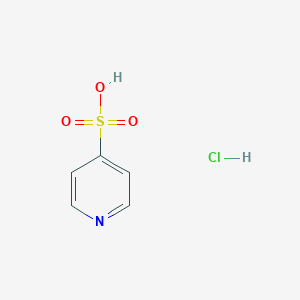
Pyridine-4-sulfonic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-4-sulfonic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a sulfonic acid group attached to the fourth position of the pyridine ring, along with a hydrochloride group. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine-4-sulfonic acid hydrochloride can be synthesized through several methods. One common approach involves the sulfonation of pyridine using concentrated sulfuric acid or oleum. This reaction typically requires high temperatures and can be catalyzed by mercury salts . Another method involves the diazotation of 4-aminopyridine followed by the substitution of the diazo group with a sulfonyl group . This process is carried out under mild conditions and results in the formation of pyridine-4-sulfonic acid, which can then be converted to its hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct sulfonation of pyridine under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C . This method is efficient for large-scale production and ensures high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-4-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, and diazonium salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, halogenated pyridines, and alkylated pyridines .
Aplicaciones Científicas De Investigación
Pyridine-4-sulfonic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridine-4-sulfonic acid hydrochloride involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, leading to enzyme inhibition or activation . Additionally, the hydrochloride group can enhance the solubility and stability of the compound, making it more effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine-3-sulfonic acid hydrochloride
- Pyridine-2-sulfonic acid hydrochloride
- Pyridine-4-carboxylic acid hydrochloride
Comparison
Pyridine-4-sulfonic acid hydrochloride is unique due to the position of the sulfonic acid group on the fourth carbon of the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to pyridine-3-sulfonic acid hydrochloride and pyridine-2-sulfonic acid hydrochloride, the 4-positioned sulfonic acid group offers different steric and electronic effects, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C5H6ClNO3S |
|---|---|
Peso molecular |
195.62 g/mol |
Nombre IUPAC |
pyridine-4-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C5H5NO3S.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);1H |
Clave InChI |
NUKYYQUCXPBGGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1S(=O)(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


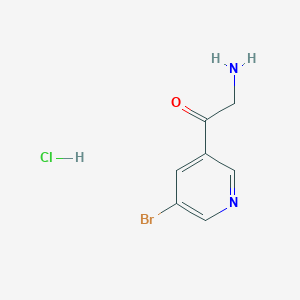
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
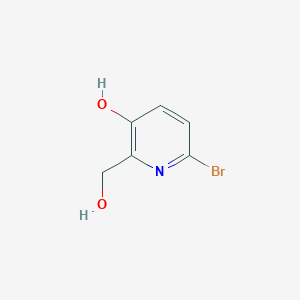
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
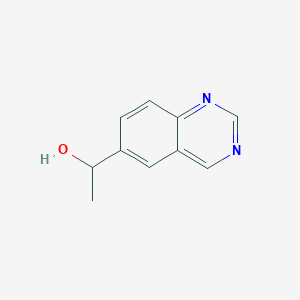

![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
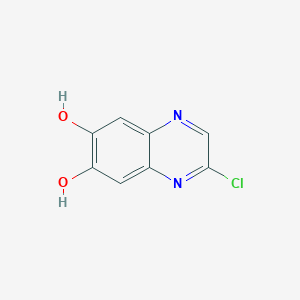
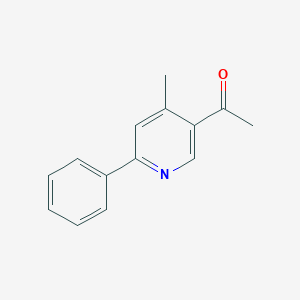
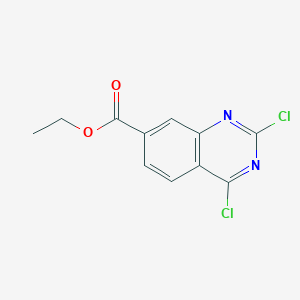
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
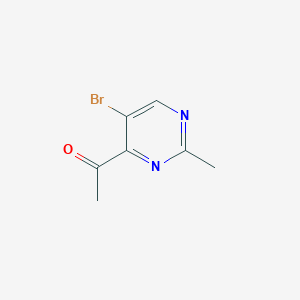
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
